molecular formula C13H18O2 B1584604 Hexyl benzoate CAS No. 6789-88-4

Hexyl benzoate

Cat. No. B1584604
CAS RN: 6789-88-4
M. Wt: 206.28 g/mol
InChI Key: UUGLJVMIFJNVFH-UHFFFAOYSA-N
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Description

Hexyl benzoate is a chemical compound with the molecular formula C13H18O2 . It has a woody-green, piney balsamic odor . It is a liquid with a balsamic, green, melon-like odor and is used in perfumery .


Synthesis Analysis

Hexyl benzoate may be synthesized by esterification of n-hexanol with benzoic acid under azeotropic conditions .


Molecular Structure Analysis

The linear formula of Hexyl benzoate is C6H5CO2(CH2)5CH3 . It has a molecular weight of 206.28 . The SMILES string representation is CCCCCCOC(=O)c1ccccc1 .


Chemical Reactions Analysis

Hexyl benzoate is an ester . Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Hexyl benzoate has a boiling point of 272 °C and a density of 0.98 g/mL at 25 °C . It is insoluble in water and appears as a clear liquid . It has a refractive index of n20/D 1.493 .

Scientific Research Applications

  • Photophysical Properties Research

    • Field : Physical Chemistry
    • Application : This compound is used to study the effects of different hydrogen bond types on photophysical properties .
    • Method : The changes in the spectral properties of Diethylamino Hydroxybenzoyl Hexyl Benzoate in protic and aprotic solvents are systematically explored .
    • Results : It was found that the system mainly existed in the form of intramolecular hydrogen bonds at low concentrations (≤5 μg/mL). With an increase in concentration, the number of intermolecular hydrogen bonds increased and the molar absorption coefficient significantly increased .
  • UV Filter in Cosmetics

    • Field : Cosmetic Science
    • Application : Diethylamino Hydroxybenzoyl Hexyl Benzoate is used as an UV filter in cosmetics .
    • Method : It is added to cosmetic products to attenuate the exposure of UV radiation on human skin .
    • Results : It has been found to be effective in protecting the skin from harmful UV radiation .
  • Anti-Inflammatory Effect

    • Field : Pharmacology
    • Application : Diethylamino Hydroxybenzoyl Hexyl Benzoate has been found to exert an anti-inflammatory effect .
    • Method : In vitro, topical application of this compound was tested on inflammation-evoked mouse ears .
    • Results : The compound was found to inhibit oedema formation .
  • Stabilizing Agent in Cosmetics

    • Field : Cosmetic Science
    • Application : This compound is used as a stabilizing agent that maintains the quality of the ingredients or contributes to the stabilization of the formulation .
    • Method : It is added to cosmetic products to prevent them from degrading in the presence of UV light .
    • Results : It has been found to be effective in maintaining the quality of cosmetic products .
  • Analytical Applications

    • Field : Analytical Chemistry
    • Application : This compound is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
    • Method : The specific methods of application would depend on the specific analytical application .
    • Results : The results would also depend on the specific analytical application .
  • UV Absorber in Sunscreens
    • Field : Dermatology
    • Application : This compound is used in sunscreens to absorb UVA radiation . It is marketed as Parsol DHHB by DSM and as Uvinul A Plus by BASF .
    • Method : It is added to sunscreen products to prevent them from degrading in the presence of UV light . It has an absorption maximum of 354 nm .
    • Results : DHHB has excellent photostability and compatibility with other UV absorbers and other cosmetic ingredients .

Safety And Hazards

Hexyl benzoate is a mild skin and eye irritant . When heated to decomposition, it emits acrid smoke and fumes . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Future Directions

Hexyl benzoate and its derivatives have been studied for their photophysical properties . For instance, Diethylamino hydroxybenzoyl hexyl benzoate (DHHB), a derivative of Hexyl benzoate, is a UV filter with high absorption in the UV-A range . It is compatible with all UVB filters on the market, and is compatible with zinc oxide and iron oxides, which makes it fit for purpose in hybrid formulations . This suggests potential future directions in the development of sunscreen products and other UV-protective applications.

properties

IUPAC Name

hexyl benzoate
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InChI

InChI=1S/C13H18O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
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InChI Key

UUGLJVMIFJNVFH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1
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Molecular Formula

C13H18O2
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DSSTOX Substance ID

DTXSID9025403
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Molecular Weight

206.28 g/mol
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Physical Description

Hexyl benzoate is a clear colorless liquid. (NTP, 1992), Colorless liquid; Insoluble in water; [CAMEO] Colorless or yellow liquid; [MSDSonline], colourless oily liquid with a woody, green, piney, balsamic odour
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Boiling Point

522 °F at 770 mmHg (NTP, 1992), 272 °C AT 770 MM HG, 272.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992), [HSDB] 148 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ACETONE, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

0.979 at 70.7 °F (NTP, 1992) - Less dense than water; will float, 0.978-0.984
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Vapor Density

7.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.1
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Vapor Pressure

32 mmHg at 72 °F ; 47 mmHg at 124 °F; 81 mmHg at 167 °F (NTP, 1992), 32.0 [mmHg]
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Product Name

Hexyl benzoate

CAS RN

6789-88-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,470
Citations
MH Kao, RK Venkatraman, M Sneha… - The Journal of …, 2021 - ACS Publications
The excited-state dynamics of photoexcited diethylamino hydroxybenzoyl hexyl benzoate (DHHB), a UVA absorber widely used in sunscreen formulations, are studied with transient …
Number of citations: 22 pubs.acs.org
F Ye, W Chen, Z Deng, SL Chen, Z Dong… - Photochemical & …, 2023 - Springer
… Here, the NPs of diethylamino hydroxybenzoyl hexyl benzoate (DHHB), a popular organic UVA filter, were prepared by an advanced ultrasonic micro-flow reactor. The surfactant (…
Number of citations: 2 link.springer.com
CM Kawakami, LNC Máximo, BB Fontanezi… - European Journal of …, 2017 - Elsevier
The aim of the present study was to investigate the photochemical behavior of DHHB and its photostabilizing effect on avobenzone (AVO) in different sunscreen formulations. The …
Number of citations: 23 www.sciencedirect.com
P Shan, J Lin, Y Zhai, S Dong, ZT How, R Qin - Science of The Total …, 2023 - Elsevier
Diethylamino hydroxybenzoyl hexyl benzoate (DHHB), an ultraviolet (UV) filter, can be found in sunscreens and other personal care products and thus can be introduced into swimming …
Number of citations: 4 www.sciencedirect.com
P Gong, H Yuan, P Zhai, W Dong, H Li - Environmental Science and …, 2015 - Springer
Steady-state and transient-state photolysis experiments were conducted to investigate the degradation of organic ultraviolet filter diethylamino hydroxybenzoyl hexyl benzoate (DHHB) …
Number of citations: 13 link.springer.com
Q Zhang, Q Lv, D Zhang, W Jiang, H Zhang, W Zhang - 2023 - researchsquare.com
In this paper, the effects of different hydrogen bond types on the photophysical properties of DHHB were investigated by systematically investigating the changes of spectral properties of …
Number of citations: 2 www.researchsquare.com
AW Sobanska, E Brzezinska - JPC–Journal of Planar Chromatography …, 2011 - Springer
… diethylamino hydroxybenzoyl hexyl benzoate may be … tification of diethylamino hydroxybenzoyl hexyl benzoate; analysis was … of diethylamino hydroxybenzoyl hexyl benzoate by TLC; …
Number of citations: 6 link.springer.com
AM Api, D Belsito, D Botelho… - Food Chem …, 2018 - fragrancematerialsafetyresource …
… Data on hexyl benzoate and read-across analog methyl benzoate (CAS# 93-58-3), show that hexyl benzoate is not a concern for skin sensitization at the current, declared levels of use. The …
M Sohn, L Baptiste, K Quass, V Settels… - Journal of Photochemistry …, 2021 - Elsevier
Bis-ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) was previously shown to efficiently quench the excited state of Butyl Methoxydibenzoylmethane (BMDBM) and to prevent its …
Number of citations: 1 www.sciencedirect.com
P Krause, L Hilterhaus, G Fieg, A Liese… - European Journal of …, 2009 - Wiley Online Library
… Especially an esterase from Bacillus subtilis immobilized on Sepabeads EC-EP showed high stability and was applied for 2 days in the synthesis of hexyl benzoate. Nevertheless, the …
Number of citations: 18 onlinelibrary.wiley.com

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